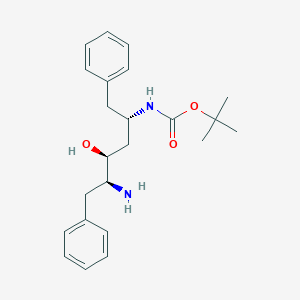

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphénylhexan-2-yl)carbamate

Vue d'ensemble

Description

La 2-chloro-N6-[3H]cyclopentyladénosine ([3H]CCPA) est un radioligand agoniste à haute affinité pour les récepteurs A1 de l'adénosine. C'est un analogue tritié de la 2-chloro-N6-cyclopentyladénosine (CCPA), un dérivé de l'adénosine ayant une affinité subnanomolaire et une sélectivité 10 000 fois supérieure pour les récepteurs A1 de l'adénosine . Ce composé est particulièrement utile pour la caractérisation des récepteurs A1 de l'adénosine dans les tissus ayant une très faible densité de récepteurs .

Applications De Recherche Scientifique

[3H]CCPA is extensively used in scientific research due to its high affinity and selectivity for A1 adenosine receptors. Some of its applications include:

Méthodes De Préparation

La préparation de [3H]CCPA implique la tritiation de la 2-chloro-N6-cyclopentyladénosine. La radioactivité spécifique obtenue est de 1,58 TBq/mmol (43 Ci/mmol) . . Les méthodes de production industrielle pour [3H]CCPA ne sont pas largement documentées, mais le processus nécessite généralement des installations spécialisées capables de manipuler des matières radioactives.

Analyse Des Réactions Chimiques

[3H]CCPA, comme son homologue non tritié, subit diverses réactions chimiques typiques des dérivés de l'adénosine. Celles-ci comprennent :

Oxydation : [3H]CCPA peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.

Réduction : Les réactions de réduction impliquant [3H]CCPA sont moins fréquentes, mais peuvent être effectuées à l'aide d'agents réducteurs standard.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

[3H]CCPA est largement utilisé dans la recherche scientifique en raison de sa forte affinité et de sa sélectivité pour les récepteurs A1 de l'adénosine. Parmi ses applications, citons :

Mécanisme d'action

[3H]CCPA exerce ses effets en se liant aux récepteurs A1 de l'adénosine avec une forte affinité. La liaison de [3H]CCPA à ces récepteurs inhibe l'activité de l'adénylate cyclase, conduisant à une diminution des niveaux d'adénosine monophosphate cyclique (AMPc) . Cela entraîne divers effets en aval, notamment la modulation de la libération de neurotransmetteurs, la réduction de la fréquence cardiaque et la vasodilatation . Les cibles moléculaires impliquées sont principalement les récepteurs A1 de l'adénosine, et les voies comprennent l'inhibition de l'adénylate cyclase et la réduction subséquente des niveaux d'AMPc .

Mécanisme D'action

[3H]CCPA exerts its effects by binding to A1 adenosine receptors with high affinity. The binding of [3H]CCPA to these receptors inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This results in various downstream effects, including modulation of neurotransmitter release, reduction of heart rate, and vasodilation . The molecular targets involved are primarily the A1 adenosine receptors, and the pathways include the inhibition of adenylate cyclase and subsequent reduction in cAMP levels .

Comparaison Avec Des Composés Similaires

[3H]CCPA est similaire à d'autres agonistes des récepteurs de l'adénosine tels que la N6-cyclopentyladénosine (CPA) et la N6-phénylisopropyladénosine (PIA). [3H]CCPA est unique en raison de sa forme tritiée, qui permet son utilisation comme radioligand dans les études de liaison des récepteurs . D'autres composés similaires comprennent :

N6-cyclopentyladénosine (CPA) : Un analogue non tritié ayant une forte affinité pour les récepteurs A1 de l'adénosine.

N6-phénylisopropyladénosine (PIA) : Un autre agoniste des récepteurs de l'adénosine utilisé dans des applications de recherche similaires.

L'unicité de [3H]CCPA réside dans sa capacité à être utilisé comme outil de diagnostic pour la détection des récepteurs A1 de l'adénosine dans les tissus ayant une faible densité de récepteurs, ce qui en fait un composé précieux dans les milieux de recherche et cliniques .

Activité Biologique

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a compound of interest due to its potential biological activities. It is classified as a carbamate derivative and has been studied for various pharmacological applications, particularly in relation to its effects on proteases and other biological targets.

- Molecular Formula : C₃₈H₃₂N₂O₃

- Molecular Weight : 384.5118 g/mol

- CAS Number : 144163-85-9

- Structure : The compound features a tert-butyl group attached to a diphenyl hexane backbone with an amino and hydroxy functional group.

Inhibition of Proteases

Research has demonstrated that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate exhibits inhibitory activity against certain proteases. A study focused on the inhibition of the SARS-CoV 3CL protease highlighted the compound's potential as a therapeutic agent against viral infections. The following table summarizes key findings from this research:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 3.20 | Competitive inhibition of 3CL protease |

| N-(3-methoxyphenyl)glycyl | 10.0 | Competitive inhibition |

| N-(2-methoxyphenyl)glycyl | 14.0 | Competitive inhibition |

These results indicate that the compound possesses significant inhibitory effects on the target protease, suggesting its potential as a lead compound for further development in antiviral therapies .

Cytotoxicity and Selectivity

The cytotoxic effects of tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate were evaluated in various cell lines. The results demonstrated that while the compound showed potent inhibitory activity against proteases, it also exhibited varying degrees of cytotoxicity depending on the cell type. This highlights the importance of assessing selectivity to minimize off-target effects.

Case Study 1: SARS-CoV Protease Inhibition

In an experimental setup involving recombinant SARS-CoV 3CL protease, tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate was tested for its ability to inhibit substrate cleavage. The study reported an IC50 value of approximately 3.20 μM, indicating strong inhibitory potential compared to other tested compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore modifications to the carbamate structure that could enhance biological activity. Variations in the side chains and functional groups were systematically analyzed to determine their effects on protease inhibition. This research led to the identification of structural motifs that significantly increased potency and selectivity towards the target enzyme .

Propriétés

IUPAC Name |

tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHOTNATOJBKZ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932247 | |

| Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-85-9 | |

| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, (2S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonyl)amino-1,6-diphenylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE, (2S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N59F56PQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.